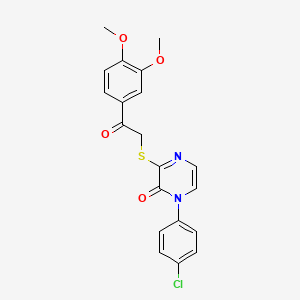
1-(4-chlorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-chlorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one” is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the ring structure includes carbon and nitrogen atoms. Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazinone ring, which is a six-membered ring with two nitrogen atoms and one oxygen atom. It also appears to have a thioether linkage, which is a sulfur atom connected to two carbon atoms, and a carbonyl group, which is a carbon atom double-bonded to an oxygen atom .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
1-(4-chlorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one, due to its complex structural framework, plays a significant role in the study of synthesis and structural properties of heterocyclic compounds. Research has shown the synthesis of related compounds through various methods, providing insights into their photophysical, electrochemical properties, and crystal structures. For example, a study on the synthesis, properties, and structures of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines explores the intermolecular secondary interactions resulting in supramolecular structures, alongside their photophysical and electrochemical properties (Golla et al., 2020).
Molecular Docking and In Vitro Screening
The compound's derivatives have been studied for their potential biological activities, including antimicrobial and anticancer effects. Molecular docking and in vitro screening techniques are employed to evaluate the efficacy of novel pyridine and fused pyridine derivatives, suggesting moderate to good binding energies and antimicrobial, antioxidant activities (Flefel et al., 2018).
Antimicrobial and Antifungal Activities
Compounds related to 1-(4-chlorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one have shown significant antimicrobial and antifungal activities. Studies have synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, demonstrating good inhibitory activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Reddy et al., 2010).
Direcciones Futuras
The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, and biological activity. It could also be interesting to explore its potential applications in medicinal chemistry, given the wide range of biological activities exhibited by similar heterocyclic compounds .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-17-8-3-13(11-18(17)27-2)16(24)12-28-19-20(25)23(10-9-22-19)15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDZMJFLNRCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

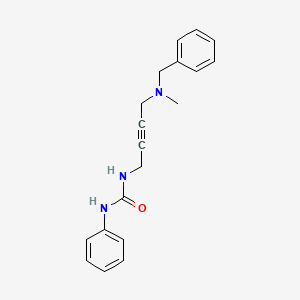
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2664651.png)
![2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide](/img/structure/B2664652.png)
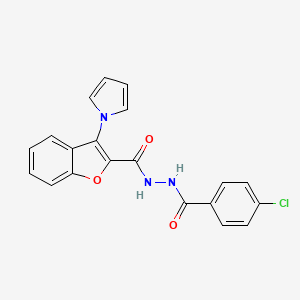
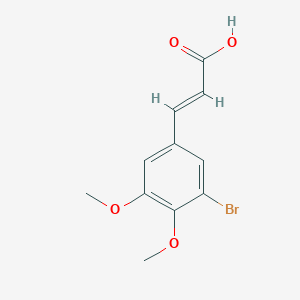

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2664659.png)
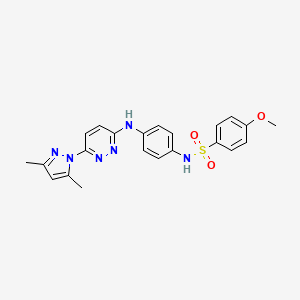
![N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2664663.png)

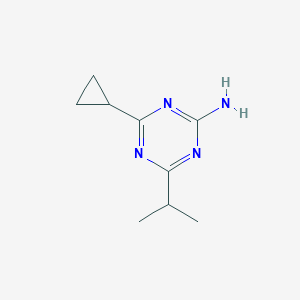
![3-(Benzenesulfonyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2664670.png)
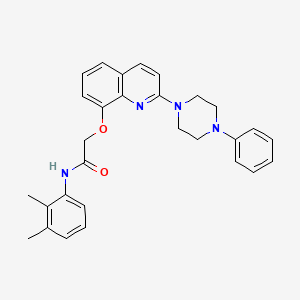
![Ethyl 5,5,7,7-tetramethyl-2-[(4-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2664673.png)